Phomopsidin
Description
Contextualization within Natural Product Chemistry
Phomopsidin is a significant compound within the field of natural product chemistry, representing a class of bioactive molecules derived from microorganisms. rsc.org It is classified as a polyketide, a large and structurally diverse family of secondary metabolites produced by bacteria, fungi, archaea, and plants. rsc.orgnaturalproducts.net The chemical structure of this compound is characterized by a substituted cis-fused dehydrodecalin core, which is a bicyclic system that forms the foundation of many biologically active natural products. rsc.orgacs.orgacs.org Further chemical classification places it among lipids and lipid-like molecules, specifically as a carbocyclic fatty acid. naturalproducts.netnaturalproducts.net
The biosynthesis of this compound is thought to occur via a polyketide pathway, involving the assembly of nine acetate (B1210297) units and three methyl groups originating from L-methionine. rsc.orgresearchgate.netresearchgate.net A key proposed step in its formation is an intramolecular Diels-Alder reaction, a powerful and elegant chemical transformation that nature employs to construct complex cyclic systems. acs.orgacs.org As a secondary metabolite, this compound is not essential for the primary growth of the producing fungus but is thought to play a role in defense or communication within its environment. rsc.org Its discovery and the subsequent investigation into its properties underscore the importance of fungi, particularly those from unique ecological niches like the marine environment, as a prolific source of novel chemical scaffolds with potential applications in medicine and agriculture. mdpi.comnih.gov
Historical Overview of this compound Discovery and Early Research
The discovery of this compound dates back to 1997, when it was first reported by Namikoshi and his colleagues. acs.orgkarger.com The compound was isolated from the culture broth of a marine-derived fungus, Phomopsis sp. (strain TUF95F47). acs.orgmdpi.com This particular fungal strain was sourced from a coral reef environment in Pohnpei, Micronesia, highlighting the marine ecosystem as a rich reservoir of novel microbial life and chemistry. naturalproducts.netmdpi.comkarger.com
Initial research efforts were concentrated on elucidating its complex structure and characterizing its biological function. The relative stereochemistry of the molecule was determined through extensive analysis of Nuclear Magnetic Resonance (NMR) data. acs.org A few years later, in 2003, the absolute configuration of its six stereogenic centers was definitively established as 6S, 7S, 8S, 11S, 12R, and 15R using the exciton (B1674681) chirality method. acs.orgresearchgate.netresearchgate.netnpatlas.org
Biosynthetic studies employing 13C-labeled precursors confirmed its origin as a trimethylated nonaketide. rsc.orgresearchgate.net A significant milestone in this compound research was the achievement of its first total synthesis in 2004 by Suzuki and his team, which not only confirmed the proposed structure but also provided a chemical route to produce the molecule and its analogs for further study. acs.orgnpatlas.org Early studies also identified a naturally occurring isomer, (16Z)-phomopsidin, also known as MK8383, which displayed comparable biological activity. acs.orgmdpi.com
| Key Milestone | Year | Description | Reference(s) |
| Discovery | 1997 | Isolated from marine fungus Phomopsis sp. TUF95F47. | acs.orgkarger.com |
| Source | 1997 | Fungus collected from a coral reef in Pohnpei. | naturalproducts.netmdpi.com |
| Absolute Configuration | 2003 | Determined as 6S, 7S, 8S, 11S, 12R, and 15R. | acs.orgresearchgate.netresearchgate.net |
| Biosynthesis | 2003 | Confirmed as a trimethylated nonaketide from acetate and L-methionine. | rsc.orgresearchgate.net |
| First Total Synthesis | 2004 | Accomplished by Suzuki et al., confirming the structure. | acs.orgacs.orgnpatlas.org |
Biological Significance and Research Trajectories of this compound
The primary biological significance of this compound lies in its potent activity as an inhibitor of microtubule assembly. rsc.orgmdpi.comwaikato.ac.nz Microtubules are critical components of the eukaryotic cytoskeleton, playing essential roles in cell division, structure, and intracellular transport. By disrupting the polymerization of tubulin into microtubules, this compound effectively halts the cell cycle, a mechanism known as antimitotic activity. researchgate.netmdpi.com Its inhibitory potency (IC₅₀) is approximately 5.7-6 μM, which is comparable to other well-known microtubule inhibitors like colchicine (B1669291) and rhizoxin. mdpi.com
This antimitotic property has positioned this compound as a compound of interest in anticancer research. Structure-activity relationship studies have provided valuable insights, revealing that the cis-decalin core and a free carboxylic acid group are essential for its anti-microtubule function. rsc.orgresearchgate.netmdpi.com In contrast, the geometry of a side-chain double bond was found to be less critical, as its isomer MK8383 retains potent activity. researchgate.netmdpi.com
Beyond its antimitotic effects, this compound also exhibits significant antifungal activity. mdpi.compensoft.net This has opened a second major research trajectory exploring its potential as a biocontrol agent. Notably, research has shown that the fungus Hypoxylon rubiginosum produces this compound and its derivative, 10-hydroxythis compound, when co-cultured with the ash dieback pathogen, Hymenoscyphus fraxineus, suggesting a role in fungal-fungal competition. mdpi.compensoft.netpensoft.net
Current and future research on this compound continues along several paths:
Medicinal Chemistry: The total synthesis of this compound enables the creation of novel analogs to optimize its anticancer activity and explore its mechanism of action more deeply.
Agricultural Science: Its antifungal properties are being investigated for applications in protecting crops from pathogenic fungi. pensoft.net
Chemical Ecology: The discovery that its production can be induced during microbial interactions is driving research into its natural ecological role and the complex regulation of its biosynthetic pathways. pensoft.net
| Biological Activity | Mechanism/Target | Research Area | Reference(s) |
| Antimitotic | Inhibition of microtubule assembly | Anticancer Drug Discovery | rsc.orgresearchgate.netmdpi.com |
| Antifungal | Inhibition of fungal growth (e.g., Hymenoscyphus fraxineus) | Agricultural Biocontrol | mdpi.compensoft.netpensoft.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-5-[(1S,2R,4aS,5S,8S,8aS)-2-[(E)-but-2-en-2-yl]-5-hydroxy-3,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-5-13(2)20-15(4)12-17-18(22)11-10-14(3)21(17)16(20)8-6-7-9-19(23)24/h5-9,12,14,16-18,20-22H,10-11H2,1-4H3,(H,23,24)/b8-6+,9-7+,13-5+/t14-,16+,17-,18-,20+,21-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDPLJZJPQWOMQ-FDTXVGEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1C(C2C(CCC(C2C=C1C)O)C)C=CC=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/[C@H]1[C@H]([C@@H]2[C@H](CC[C@@H]([C@@H]2C=C1C)O)C)/C=C/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origin and Natural Bioproduction of Phomopsidin
Isolation Sources and Producing Organisms
Phomopsidin has been isolated from fungi residing in a range of ecological niches, from marine to terrestrial environments. These fungi often exist as endophytes, living symbiotically within plant tissues, or as saprobes. The genus Phomopsis (and its teleomorph Diaporthe) is a prominent producer of this compound. jmb.or.krnih.gov
Marine-Derived Fungi (e.g., Phomopsis sp. from coral reefs)
Fungi isolated from marine environments, particularly those associated with other organisms like sponges and coral reefs, have been identified as sources of this compound.
Phomopsis sp.: A marine-derived strain of Phomopsis sp., isolated from a coral reef in Pohnpei, was the first reported source of this compound. researchgate.netoup.com This discovery highlighted the potential of marine fungi as producers of novel bioactive compounds. Another Phomopsis sp. was isolated from the marine sponge Chelonaplysilla sp. smujo.id
Diaporthe sp.: The genus Diaporthe, the sexual stage of Phomopsis, is also found in marine habitats. nih.govmdpi.com Strains of Diaporthe sp. have been isolated from submerged mangrove leaves and are recognized for their capacity to produce a variety of secondary metabolites. oup.commdpi.com
Endophytic Fungi (e.g., Phomopsis sp. from medicinal plants, Arthrinium sp.)
Endophytic fungi, which reside within the tissues of plants without causing apparent harm, are a rich source of this compound. mdpi.comnih.gov This symbiotic relationship can sometimes lead to the fungus producing compounds that may benefit the host plant. core.ac.uk
Phomopsis sp.: Endophytic Phomopsis species have been isolated from a variety of medicinal plants. researchgate.netcore.ac.uk For instance, they have been found in plants such as Artabotrys odoratissimus, Cassia auriculata, Guazuma ulmifolia, and Terminalia catappa. researchgate.net The production of bioactive compounds like this compound by these endophytes suggests a potential role in the host's defense mechanisms. core.ac.uk
Arthrinium sp.: Species of Arthrinium, another genus of endophytic fungi, have also been noted as producers of bioactive secondary metabolites. While direct production of this compound by Arthrinium is not explicitly detailed in the provided context, their role as endophytes in medicinal plants and their known ability to produce various compounds makes them relevant to the broader discussion of endophytic fungal metabolites. arcjournals.orgfabad.org.tr
Terrestrial Fungi (e.g., Hypoxylon spp. as Diaporthe anamorphic stage)
Terrestrial fungi, including those that are pathogenic to plants or exist as saprobes, are also known to produce this compound.
Hypoxylon spp.: Some species of Hypoxylon, which have a Diaporthe anamorphic stage, have been found to produce this compound. researchgate.net For example, Hypoxylon rubiginosum produces this compound, particularly in dual culture with pathogenic strains, suggesting a role in fungal antagonism. researchgate.netpensoft.net This indicates that the production of this compound can be a response to the presence of competing microorganisms. pensoft.net
_Diaporthe (anamorph Phomopsis):* As a widespread genus, Diaporthe is frequently found in terrestrial ecosystems as plant pathogens, endophytes, or saprobes. nih.gov The ability to produce this compound is a known characteristic of this genus, which encompasses the asexual Phomopsis state. researchgate.netmdpi.com
Methodologies for this compound Isolation from Biological Matrices
The extraction of this compound from the fungal biomass or the culture broth involves several standard laboratory techniques designed to separate the compound from a complex mixture of other metabolites and cellular components. slideshare.netresearchgate.net
A general procedure for isolating this compound from a fungal culture typically involves the following steps:
Fermentation and Extraction: The fungus is first cultivated in a suitable liquid or solid medium. oup.com After an appropriate incubation period, the mycelia are separated from the culture broth by filtration. The filtrate and/or the mycelial mass are then extracted with an organic solvent, commonly ethyl acetate (B1210297). oup.comnih.gov
Chromatographic Separation: The crude extract obtained is then subjected to various chromatographic techniques to purify this compound. oup.com This often starts with column chromatography using silica (B1680970) gel, with a gradient of solvents of increasing polarity (e.g., a mixture of cyclohexane (B81311) and ethyl acetate, followed by methanol) to fractionate the extract. oup.com
Further Purification: The fractions containing this compound are identified, often through bioassays or analytical methods like thin-layer chromatography. These fractions are then subjected to further purification steps, which may include repeated column chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound. researchgate.net
Structure Elucidation: The final step is to confirm the identity and structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net
Several sample preparation techniques can be employed to remove interfering substances from the biological matrix before extraction. These include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). sigmaaldrich.commdpi.comnih.gov
Microbial Culture and Fermentation Strategies for this compound Production
The production of this compound can be significantly influenced by the culture conditions. Optimizing these parameters is crucial for maximizing the yield of the compound for research and potential applications. researchgate.netsusupport.com
Optimization of Culture Media and Growth Conditions
The composition of the culture medium and the physical growth conditions are key factors that affect fungal growth and secondary metabolite production. sigmaaldrich.comresearchgate.net
Media Composition: The choice of carbon and nitrogen sources is critical. jmb.or.kr Common basal media used for fungal cultivation include Potato Dextrose Broth (PDB) and Czapek-Dox broth. oup.commdpi.com These can be supplemented with yeast extract or other nutrients to enhance growth and metabolite production. nih.gov For marine-derived fungi, the use of seawater in the culture medium can influence the metabolic profile. nih.gov
Growth Conditions: Factors such as temperature, pH, and aeration (in the case of liquid cultures) must be optimized. jmb.or.krnih.gov For example, Phomopsis sp. has been cultured at 25°C in rotary shakers for liquid fermentation. oup.com The pH of the medium can also change during fermentation, which can impact enzyme activity and metabolite synthesis. jmb.or.kr
OSMAC Approach: The "One Strain, Many Compounds" (OSMAC) strategy is often employed to induce the production of novel or known compounds by varying the culture conditions. researchgate.net This can involve changing the media composition, aeration, temperature, or co-culturing the fungus with other microorganisms. pensoft.netresearchgate.net
Table 1: Fungal Sources of this compound
| Fungal Genus/Species | Environment | Host/Source | Reference(s) |
|---|---|---|---|
| Phomopsis sp. | Marine | Coral Reef | researchgate.net, oup.com |
| Phomopsis sp. | Marine | Sponge (Chelonaplysilla sp.) | smujo.id |
| Phomopsis sp. | Endophytic | Medicinal Plants (Artabotrys odoratissimus, Cassia auriculata, etc.) | researchgate.net |
| Diaporthe sp. | Marine | Mangrove Leaves | oup.com, mdpi.com |
| Hypoxylon rubiginosum | Terrestrial | N/A (Dual culture) | researchgate.net, pensoft.net |
| Phomopsis sp. (as Diaporthe anamorph) | Terrestrial/Endophytic | Various Plants | mdpi.com, nih.gov |
Table 2: Common Components of Fungal Culture Media
| Component | Purpose | Example(s) | Reference(s) |
|---|---|---|---|
| Carbon Source | Energy and structural backbone | Glucose, Sucrose, Dextrose | mdpi.com, jmb.or.kr |
| Nitrogen Source | Synthesis of proteins, nucleic acids, etc. | Peptone, Yeast Extract, NaNO₃ | nih.gov, jmb.or.kr |
| Minerals | Co-factors for enzymes, etc. | KH₂PO₄, MgSO₄·7H₂O | jmb.or.kr |
| Solidifying Agent | For solid or semi-solid media | Agar, Gelrite | biotech-asia.org |
| Solvent | Base for liquid media | Water, Seawater | nih.gov |
Bioreactor Process Development for Enhanced this compound Yield
Enhancing the production of a fungal secondary metabolite like this compound in a bioreactor is a multifactorial process that involves systematic optimization of both nutritional and physical parameters. rjptonline.orgmdpi.com While specific literature on large-scale this compound fermentation is scarce, the general principles for optimizing fungal metabolite production provide a clear framework.
The process begins with media optimization, typically performed in shake flasks before scaling up. mdpi.com This involves screening various basal media and systematically testing different sources and concentrations of carbon (e.g., glucose, sucrose) and nitrogen (e.g., peptone, yeast extract) to identify the optimal nutritional environment for the producing fungus, such as Phomopsis sp. or Hypoxylon rubiginosum. informaticsjournals.co.incabidigitallibrary.org The pH of the culture medium is another critical factor, as secondary metabolism is often triggered within a specific pH range. rjptonline.orgmdpi.com
Once an optimized medium is developed, the process is transferred to a stirred-tank bioreactor, where physical parameters can be precisely controlled to maximize yield. tandfonline.com Key parameters include:
Agitation Speed: The impeller speed affects nutrient mixing and oxygen transfer but also imparts shear stress on the fungal mycelia. A balance must be struck to ensure adequate mixing without damaging the cells, which could inhibit growth and metabolite production. researchgate.netmdpi.com
Aeration and Dissolved Oxygen (DO): Oxygen is crucial for the aerobic metabolism of fungi and the biosynthesis of many polyketides. Controlling the aeration rate (vvm, volume of air per volume of medium per minute) to maintain a specific dissolved oxygen level is one of the most critical strategies for enhancing yield. researchgate.netusp.br Studies on other fungal fermentations have shown that maintaining a low but stable DO level can shift the fungus from growth to secondary metabolite production, significantly boosting the final product concentration. usp.br
This systematic approach, moving from media formulation to the fine-tuning of physical conditions in a controlled bioreactor environment, is essential for developing a robust and high-yield fermentation process for this compound. pensoft.net
Co-culturing Approaches to Induce or Enhance this compound Production (e.g., Hypoxylon fraxineus and Hypoxylon rubiginosum)
One of the most effective strategies to stimulate the production of otherwise silent or low-level secondary metabolites is co-cultivation, where two or more microorganisms are grown together. This microbial interaction can mimic natural competitive environments, triggering the expression of biosynthetic gene clusters as a defense mechanism.
A prominent example relevant to this compound involves the co-culture of the endophytic fungus Hypoxylon rubiginosum with the ash dieback pathogen, Hymenoscyphus fraxineus. researchgate.netmdpi.com In monoculture, H. rubiginosum produces minimal amounts of this compound. However, when confronted with the pathogen H. fraxineus in a dual culture setting, the production of this compound by H. rubiginosum is massively induced. researchgate.net This suggests that this compound acts as a potent antifungal agent deployed by H. rubiginosum to inhibit its competitor. mdpi.com
Metabolomic analysis of these co-cultures has revealed a complex chemical interplay. While H. rubiginosum produces this compound, H. fraxineus is induced to produce its own phytotoxin, Viridiol. researchgate.net This targeted induction highlights the specificity of the microbial interaction. Research has also identified derivatives like 10-hydroxythis compound being produced in these settings, expanding the chemical diversity generated through this approach.
Table 1: Metabolite Production in Co-culture of H. rubiginosum and H. fraxineus
| Fungal Species/Culture Condition | Major Metabolite(s) Produced | Observed Effect | Reference |
|---|---|---|---|
| Hypoxylon rubiginosum (Monoculture) | Low levels of this compound | Baseline production | researchgate.net |
| Hymenoscyphus fraxineus (Monoculture) | Various baseline metabolites | No significant antifungal activity against H. rubiginosum | researchgate.net |
Epigenetic Modulation for Biosynthetic Competency
Fungal genomes contain a multitude of biosynthetic gene clusters (BGCs) for secondary metabolites, many of which are transcriptionally silent or "cryptic" under standard laboratory fermentation conditions. pensoft.net Epigenetic modulation is a powerful strategy to awaken these silent BGCs and thereby enhance or induce the production of novel or known compounds like this compound.
This approach involves altering the chromatin structure of the fungus without changing the underlying DNA sequence. nih.gov The expression of genes within a BGC is often controlled by the state of the chromatin; tightly packed heterochromatin leads to gene silencing, while open euchromatin allows for transcription. Two main classes of enzymes control this process:
Histone Deacetylases (HDACs): These enzymes remove acetyl groups from histones, leading to chromatin condensation and gene silencing.
DNA Methyltransferases (DNMTs): These enzymes add methyl groups to DNA, which can also repress gene transcription.
By using small-molecule inhibitors of these enzymes, it is possible to reverse these silencing marks and activate gene expression. Treating a fungal culture with an HDAC inhibitor (e.g., Suberoylanilide Hydroxamic Acid - SAHA) or a DNMT inhibitor (e.g., 5-Azacytidine) can lead to the remodeling of chromatin, unlocking previously silent BGCs. This can result in a significant increase in the yield of a target compound or the production of entirely new metabolites.
While direct application of this technique to specifically enhance this compound has not been extensively reported, studies on related fungi like Diaporthe sp. have shown that using HDAC inhibitors can successfully enhance the production of other secondary metabolites, providing a strong proof-of-concept for its application to this compound-producing strains.
Table 2: Common Epigenetic Modulators for Fungal Gene Activation
| Modulator Class | Example Compound | Mechanism of Action | Target Enzyme |
|---|---|---|---|
| HDAC Inhibitor | Suberoylanilide Hydroxamic Acid (SAHA) | Prevents removal of histone acetyl groups, promoting an open chromatin state for transcription. | Histone Deacetylase (HDAC) |
| HDAC Inhibitor | Sodium Butyrate | Similar to SAHA, inhibits HDAC activity. | Histone Deacetylase (HDAC) |
Biosynthesis of Phomopsidin
Elucidation of the Phomopsidin Biosynthetic Pathway
The investigation into how Phomopsis sp. constructs this compound has revealed a classic polyketide pathway, highlighted by a key cycloaddition reaction that establishes the core scaffold of the molecule.
This compound is classified as a polyketide, a large class of secondary metabolites synthesized through the repeated condensation of small carboxylic acid units. researchgate.netnih.gov The biosynthesis of polyketides is mechanistically similar to fatty acid synthesis, utilizing acetyl-CoA as a starter unit and malonyl-CoA as the extender unit for chain elongation. mdpi.com
Isotopic labeling studies have been instrumental in deciphering the building blocks of the this compound carbon skeleton. Biosynthetic studies using 13C-labeled precursors have definitively shown that the molecule is a nonaketide, constructed from nine acetate (B1210297) units. researchgate.net In addition to the acetate-derived backbone, this compound features three methyl groups. Feeding experiments with labeled L-methionine confirmed that it serves as the precursor for these methyl groups. researchgate.net In cellular metabolism, L-methionine is converted to S-adenosylmethionine (AdoMet), the primary biological methyl donor, which is utilized by methyltransferase enzymes to append methyl groups to the growing polyketide chain. mdpi.comnih.gov
Table 1: Precursors in this compound Biosynthesis
| Precursor | Role in this compound Structure |
|---|---|
| Acetate | Forms the 18-carbon backbone (9 units) |
The complex stereochemistry of this compound, which possesses six stereogenic centers, is a hallmark of the precise control exerted by its biosynthetic enzymes. acs.org The absolute configuration has been determined as 6S, 7S, 8S, 11S, 12R, and 15R. researchgate.net
The biosynthetic pathway is proposed to proceed through a linear polyene precursor assembled by a polyketide synthase (PKS). acs.orgacs.org A critical step in establishing the molecule's three-dimensional structure is a proposed intramolecular Diels-Alder (IMDA) [4+2] cycloaddition reaction. acs.orgacs.orgresearchgate.net This reaction is hypothesized to take the flexible linear precursor and forge the signature cis-fused dehydrodecalin ring system, thereby setting the relative stereochemistry of several chiral centers in a single, concerted step. acs.orgmountainscholar.org
The stereochemistry of the hydroxyl and methyl groups incorporated along the polyketide chain is determined during the elongation process catalyzed by the modular PKS. nih.gov Specific domains within the PKS, such as ketoreductase (KR) domains, stereoselectively reduce keto groups to hydroxyl groups, while the configuration of methyl-bearing carbons is set by the specific type of extender unit (e.g., methylmalonyl-CoA) and the stereochemical control of the ketosynthase (KS) domains. mdpi.comnih.gov
Polyketide Origin and Precursors (e.g., acetate and L-methionine incorporation)
Enzymology of this compound Biosynthesis
While the specific enzymes of the this compound pathway have not been isolated and biochemically characterized in detail, their functions can be inferred from the known biosynthetic transformations and by analogy to enzymes in other well-studied polyketide pathways.
The biosynthesis of this compound is presumed to require at least the following key enzymes:
Modular Type I Polyketide Synthase (PKS): A large, multifunctional enzyme complex responsible for the iterative assembly of the nonaketide chain from acetate-derived starter and extender units. mdpi.comnih.gov
Methyltransferase(s): One or more enzymes that utilize S-adenosylmethionine to catalyze the transfer of three methyl groups onto the polyketide backbone. researchgate.netmdpi.com
Diels-Alderase (Pericyclase): A specialized enzyme proposed to catalyze the key intramolecular Diels-Alder reaction. acs.orgacs.org The existence of such enzymes, which enforce the specific regio- and stereochemical outcome of pericyclic reactions, has been confirmed in the biosynthesis of other fungal decalin-containing natural products, such as fischerin (B594062). researchgate.netnih.gov
Tailoring Enzymes: A series of post-PKS enzymes, likely including hydroxylases and oxidoreductases, that perform final modifications to the molecule after the core scaffold is formed. researchgate.net
The most significant enzymatic transformation from a mechanistic standpoint is the proposed intramolecular Diels-Alder cycloaddition. acs.orgacs.org This reaction converts a linear polyene into a bicyclic structure, creating the cis-decalin core of this compound. acs.org An enzyme-catalyzed Diels-Alder reaction would provide a constrained environment within its active site, orienting the linear substrate to favor the formation of the specific, energetically preferred transition state. This enzymatic control ensures that the cycloaddition proceeds with high regio- and stereoselectivity, leading exclusively to the natural product's specific configuration and preventing the formation of other potential diastereomers. nih.gov The study of homologous pericyclases, such as FinI from the fischerin pathway, provides a powerful model for understanding how such an enzyme could catalyze the formation of the this compound ring system. researchgate.netnih.gov
Identification and Characterization of Key Biosynthetic Enzymes
Genetic Basis of this compound Biosynthesis
In fungi, the genes encoding the enzymes for a specific secondary metabolic pathway are typically clustered together on the chromosome in a biosynthetic gene cluster (BGC). plos.org This co-localization facilitates the coordinated regulation and expression of all the necessary biosynthetic machinery.
The existence of a dedicated BGC for this compound is strongly implied by studies showing its production can be induced through co-cultivation techniques, which are known to activate otherwise "silent" or poorly expressed BGCs. nih.govmdpi.comvliz.be Although the this compound BGC has not yet been explicitly identified and sequenced, genome mining of the producing organism, Phomopsis sp., is the strategy expected to reveal it. Researchers would search for a genomic region containing a gene for a modular PKS alongside genes for a putative Diels-Alderase, methyltransferases, and other tailoring enzymes like P450 monooxygenases. nih.govnih.gov Once identified, the function of the BGC could be confirmed through methods such as heterologous expression, where the entire gene cluster is transferred to and expressed in a model host organism like Aspergillus oryzae to produce this compound. nih.govnih.gov
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Acetate |
| L-methionine |
| Acetyl-CoA |
| Malonyl-CoA |
| S-adenosylmethionine (AdoMet) |
Localization and Characterization of Biosynthetic Gene Clusters (BGCs)
The genetic blueprint for the synthesis of secondary metabolites like this compound is located in a contiguous region of the fungal chromosome known as a Biosynthetic Gene Cluster (BGC). The identification and characterization of these clusters are typically achieved through modern genomic techniques. frontiersin.orgplos.org Genome mining, which employs bioinformatics tools like antiSMASH, allows researchers to scan entire fungal genomes to identify putative BGCs responsible for producing specific classes of compounds. jmicrobiol.or.kr
While the specific BGC for this compound has not been definitively characterized in publicly available literature, the process for a polyketide of its nature would involve identifying a Type I Polyketide Synthase (PKS) system. nih.gov These are large, multi-domain enzymes that sequentially add and modify the acetate building blocks. nih.gov Characterization is confirmed through genetic manipulation, such as gene disruption, where knocking out a key gene in the proposed cluster, like a PKS gene, results in the complete loss of this compound production. plos.orgnih.gov Comparative genomic analysis with clusters for structurally related compounds can also provide clues to gene function. plos.org
Table 1: Representative Gene Functions in a Putative this compound BGC This table outlines the types of genes and their expected roles within a Type I PKS cluster responsible for synthesizing a complex polyketide like this compound.
| Gene/Protein Category | Putative Function in this compound Biosynthesis |
| Polyketide Synthase (PKS) | Core enzyme responsible for assembling the polyketide backbone from acetate units. nih.gov |
| Acyltransferase (AT) | Selects and loads the correct extender units (malonyl-CoA) onto the PKS. plos.org |
| Ketosynthase (KS) | Catalyzes the condensation reaction, elongating the polyketide chain. |
| Dehydratase (DH) | Removes a water molecule to form double bonds. |
| Enoylreductase (ER) | Reduces double bonds to single bonds. |
| Ketoreductase (KR) | Reduces a keto group to a hydroxyl group. |
| Methyltransferase | Adds methyl groups from the donor L-methionine to the polyketide backbone. mdpi.com |
| Thioesterase (TE) | Cleaves the completed polyketide chain from the PKS enzyme. |
| Regulatory Proteins | Control the expression of the other genes within the cluster. nih.gov |
| Transporter Proteins | Export the final this compound compound out of the fungal cell. |
This table is a generalized representation based on known polyketide biosynthesis.
Transcriptional and Translational Regulation of Biosynthetic Genes
The production of this compound is tightly controlled at the genetic level to ensure it occurs at the appropriate time and in the right amount. This regulation happens at multiple stages, primarily transcription and translation. wikipedia.orgwikipedia.org
Transcriptional Regulation is the most common point of control for gene expression. medlineplus.gov It involves proteins called transcription factors that bind to specific DNA sequences near the target genes. wikipedia.org These factors can act as:
Activators : These proteins enhance the binding of RNA polymerase to the gene's promoter, increasing the rate of transcription. wikipedia.org
Repressors : These proteins block RNA polymerase from accessing the promoter, preventing transcription. wikipedia.org
The activity of these transcription factors is often controlled by specific molecular signals, which can be triggered by environmental cues or internal cellular states. medlineplus.govnih.gov
Further layers of transcriptional control are provided by epigenetic mechanisms . These are modifications that change gene accessibility without altering the DNA sequence itself. nih.govcdc.gov Key epigenetic processes include:
Histone Acetylation : The addition of acetyl groups to histone proteins, which typically loosens the DNA structure, making genes more accessible for transcription. wikipedia.org
DNA Methylation : The addition of methyl groups to DNA, often at specific cytosine bases, which generally leads to denser packing of DNA and gene silencing. wikipedia.orgcdc.gov
Translational Regulation provides an additional level of control by dictating how efficiently the messenger RNA (mRNA) transcribed from the biosynthetic genes is translated into functional enzymes. wikipedia.org This can involve RNA-binding proteins or small RNA molecules that affect the stability of the mRNA or its ability to be processed by ribosomes. au.dk While the specific regulatory proteins and epigenetic marks governing the this compound BGC are yet to be detailed, these general principles of fungal gene regulation are expected to be applicable.
Environmental and Biological Factors Influencing Biosynthetic Gene Expression
The expression of the this compound BGC is not constant but is influenced by a range of external and internal signals. These factors can dramatically alter the quantity of the compound produced by the fungus.
Environmental Factors play a critical role in modulating secondary metabolism in fungi. d-nb.info The physical and chemical conditions of the habitat can act as triggers or suppressors of gene expression. uomustansiriyah.edu.iq Key factors include:
Nutrient Availability : The presence or limitation of specific nutrients like nitrogen and phosphate (B84403) can significantly impact secondary metabolite production. researchgate.net
Temperature and pH : Most fungi have optimal temperature and pH ranges for growth and biosynthesis. Deviations from these optima can induce a stress response that may either increase or decrease this compound yield. uomustansiriyah.edu.iq
Water Availability : Water is essential for all metabolic processes, and its availability affects fungal growth and biosynthesis. uomustansiriyah.edu.iq
Aeration : As aerobic organisms, fungi are sensitive to oxygen levels, which can influence respiratory pathways and the energy available for complex biosynthetic processes. uomustansiriyah.edu.iq
Table 2: Influence of Environmental Factors on Fungal Secondary Metabolism
| Factor | General Influence on Biosynthesis |
| Temperature | Species-specific optimal range; extremes can induce stress and alter metabolite profiles. d-nb.infouomustansiriyah.edu.iq |
| pH | Fungi can alter the pH of their environment; biosynthesis is often optimal within a specific pH range (e.g., 5.0-7.0). uomustansiriyah.edu.iq |
| Nutrient Limitation | Depletion of key nutrients (e.g., nitrogen, phosphate) can be a strong trigger for secondary metabolite production. researchgate.net |
| Light | Can act as a trigger for certain developmental pathways and associated biosynthesis. uomustansiriyah.edu.iq |
| Water Stress | Drought or low water activity can induce stress responses that affect biosynthesis. d-nb.info |
Biological Factors also exert strong control over this compound production. The fungus integrates signals related to its own development and its interactions with other organisms.
Interspecies Competition : A significant finding is that the production of this compound derivatives can be induced by the presence of other competing or pathogenic microbes. researchgate.net For instance, the fungus Hypoxylon rubiginosum was found to produce this compound as a major antifungal metabolite when co-cultured with the ash pathogen Hymenoscyphus fraxineus. researchgate.net This suggests this compound plays a role in chemical defense and competition.
Developmental Stage : Gene expression in fungi is often linked to specific stages of development, such as sporulation or the transition from growth to stationary phase. medlineplus.gov The production of secondary metabolites like this compound is typically highest during the stationary phase of growth.
Total Synthesis and Chemical Modifications of Phomopsidin
Strategies for the Total Synthesis of Phomopsidin
The creation of this compound in the laboratory from simpler, commercially available starting materials is a significant challenge due to its intricate three-dimensional structure, including multiple stereocenters.
First Total Synthesis of (+)-Phomopsidin and Key Methodologies
The first successful total synthesis of (+)-phomopsidin was a landmark achievement that utilized a diastereoselective transannular Diels-Alder (TADA) reaction as the pivotal step to construct the molecule's core cis-fused dehydrodecalin ring system. nih.govacs.orgacs.org This strategic approach was inspired by the proposed biosynthesis of the natural product. acs.orgresearchgate.net
Several key chemical reactions were instrumental in this synthesis:
Diastereoselective Ynone Reduction: An early step involved the stereoselective reduction of a ynone (a compound containing a ketone and an alkyne) using a chiral reagent combination of (-)-α-pinene and 9-borabicyclononane (B1260311) (9-BBN). nih.govacs.orgacs.org This reaction established a crucial stereocenter that would influence the stereochemical outcome of subsequent transformations.
Horner-Wadsworth-Emmons (HWE) Reaction: An intramolecular Horner-Wadsworth-Emmons (HWE) reaction was employed to form the macrocyclic (large ring) precursor needed for the key TADA reaction. nih.govacs.orgacs.org This reaction is a widely used method for forming carbon-carbon double bonds, and in this case, it was highly E-selective, meaning it preferentially formed one specific geometric isomer. nih.govacs.org The HWE reaction mechanism involves the deprotonation of a phosphonate (B1237965) ester to create a stabilized carbanion, which then reacts with an aldehyde or ketone. wikipedia.orgyoutube.com The resulting intermediate collapses to form an alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgalfa-chemistry.com
| Reaction | Reagents | Purpose |
| Diastereoselective Reduction | (-)-α-pinene, 9-BBN | To stereoselectively reduce a ynone, establishing a key stereocenter. nih.govacs.orgacs.org |
| Intramolecular HWE | Phosphonate ester, base | To form the macrocyclic lactone precursor for the TADA reaction with high E-selectivity. nih.govacs.orgacs.org |
| Transannular Diels-Alder | Heat | To form the cis-fused dehydrodecalin core of this compound. nih.govacs.orgacs.org |
| Carbometalation | Zirconium-based catalyst | To stereoselectively form the trisubstituted side-chain alkene. acs.orgresearchgate.net |
| Final HWE Reaction | Phosphonate, aldehyde | To construct the (1E,2E)-4-carboxy-1,3-butadienyl substituent. acs.orgacs.org |
A subsequent intermolecular HWE reaction at low temperature was used to stereoselectively install the (1E,2E)-4-carboxy-1,3-butadienyl side chain onto the core structure. acs.orgacs.org The final step involved the removal of protecting groups to yield (+)-phomopsidin. acs.orgacs.org
Stereocontrol and Asymmetric Synthesis in this compound Analog Construction
Achieving precise control over the three-dimensional arrangement of atoms (stereocontrol) is a central challenge in the synthesis of complex molecules like this compound and its analogs. The initial total synthesis relied on a diastereoselective approach where the existing stereocenter in the molecule directed the stereochemistry of newly formed centers. nih.govacs.org
Later efforts focused on asymmetric synthesis, which aims to create a specific enantiomer (one of two mirror-image forms) of a chiral compound. In the context of this compound analogs, this has been crucial. For instance, in the synthesis of the related compound MK8383, which differs only in the geometry of a side-chain double bond, an iron-mediated coupling reaction was key for the stereoselective construction of the (Z)-trisubstituted alkene side chain. rsc.org The development of stereocontrolled synthetic methods is essential for producing specific isomers to study their distinct biological activities. nih.gov
Advanced Synthetic Methodologies Applied to this compound Core Structure
The synthesis of this compound and its analogs has served as a platform for the application of modern and advanced synthetic methods. numberanalytics.com One notable example is the use of carbometalation . This reaction involves the addition of an organometallic reagent across a carbon-carbon triple bond (alkyne). In the synthesis of (+)-phomopsidin, a zirconium-catalyzed carboalumination of a terminal alkyne was a highly selective method for creating a trisubstituted alkene. acs.orgresearchgate.net This specific methodology, developed under Wipf's conditions, proved crucial for the stereoselective construction of the (E)-1-methylpropenyl substituent. nih.govacs.orgacs.org The application of such advanced catalytic systems allows for the efficient and selective formation of complex structural features. numberanalytics.com
Chemical Derivatization of this compound
To better understand the relationship between the structure of this compound and its biological activity, and to potentially develop more potent or stable compounds, researchers have synthesized various analogs and derivatives.
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs allows for the exploration of how changes in the molecular structure affect its function.
Me ester derivative: One of the simplest derivatives created is the methyl ester of this compound. However, studies showed that this Me ester derivative was inactive against microtubule assembly at a concentration of 100μM, in contrast to this compound itself which had an IC50 of 5.7μM. This suggests that the free carboxylic acid group is essential for its biological activity.
NH006: A significant challenge with this compound and the related compound MK8383 is their instability in light. rsc.org It was discovered that the C13-14 double bond within the dehydrodecalin core is responsible for this photosensitivity. rsc.org To address this, a derivative named NH006 was synthesized, in which this double bond was saturated (converted to a single bond). rsc.org This modification was achieved through stereoselective hydrogenation during the total synthesis process. NH006 demonstrated good photostability and maintained potent antifungal activity against Botrytis cinerea. rsc.org
Site-Specific Chemical Modifications and Functional Group Interconversions
Site-specific chemical modification involves altering a particular functional group within the molecule to probe its importance. rsc.orgnih.govniscpr.res.in The creation of the Me ester and the saturated analog NH006 are prime examples of this strategy. The conversion of the carboxylic acid to an ester is a type of functional group interconversion. Another example is the hydrogenation of the C13-C14 double bond, which converts an alkene into an alkane. These targeted modifications are crucial for identifying the pharmacophore—the essential parts of the molecule responsible for its biological effect—and for optimizing its properties. rsc.org
Mechanism of Action of Phomopsidin
Molecular Target Identification and Characterization
The primary molecular target of phomopsidin is tubulin, the protein subunit that polymerizes to form microtubules. researchgate.netresearchgate.net By interacting with tubulin, this compound disrupts the normal function of the eukaryotic cytoskeleton. researchgate.netresearchgate.net
This compound's Anti-Microtubule Activity
This compound demonstrates significant anti-microtubule activity by inhibiting the assembly of tubulin into microtubules. mdpi.comcanterbury.ac.nz Research has established its potency, with an IC₅₀ value (the concentration required to inhibit microtubule assembly by 50%) of approximately 5.7 to 6 μM. researchgate.netmdpi.com This level of activity is comparable to other well-known microtubule inhibitors such as colchicine (B1669291) and rhizoxin. mdpi.com The inhibitory action of this compound is critically dependent on its chemical structure; studies have revealed that the free carboxylic acid moiety of the molecule is essential for its anti-microtubule function. researchgate.netmdpi.com
Interaction with Tubulin and Microtubule Assembly Dynamics
This compound exerts its effect by directly binding to tubulin, which prevents the polymerization process required to form microtubules. researchgate.net This disruption of microtubule assembly dynamics leads to the inhibition of mitotic spindle formation, a critical step in cell division. researchgate.net The inability to form a functional mitotic spindle results in an arrest of the cell cycle. researchgate.net Specifically, this compound is known to be an inhibitor of beta-tubulin. researchgate.netresearchgate.net
Identification of Specific Binding Sites on Tubulin or Associated Proteins
While the precise binding site of this compound on tubulin is a subject of ongoing investigation, significant insights can be drawn from studies on the closely related and structurally similar mycotoxins, the phomopsins. Research on phomopsin A, a potent microtubule inhibitor, indicates that it interacts with tubulin at or near the binding site for vinca (B1221190) alkaloids, such as vinblastine (B1199706). This is supported by evidence that phomopsin A inhibits the binding of vinblastine to tubulin. These findings suggest that phomopsin A binds to regions on the tubulin molecule that overlap with those to which both vinblastine and maytansine (B1676224) bind. Given the structural and functional similarities, it is hypothesized that this compound may share a similar binding region on tubulin.
Cellular and Subcellular Effects of this compound
The primary subcellular effect of this compound is the disruption of the microtubule network, which forms a key part of the eukaryotic cytoskeleton. researchgate.netresearchgate.net This interference with the cytoskeleton leads to broader cellular consequences, including general cytotoxic effects. researchgate.netresearchgate.netd-nb.info
Due to its mechanism of inhibiting microtubule assembly, this compound's action is expected to lead to cell cycle arrest, particularly at the G2/M phase, and subsequently induce apoptosis (programmed cell death). dntb.gov.uawikipedia.org This is a characteristic outcome for antimitotic agents that disrupt mitotic spindle formation. wikipedia.org Studies on the related phomopsins have confirmed that their binding to tubulin leads to cell cycle arrest and hepatocyte cell death. researchgate.net While detailed studies on this compound's specific effects on the cell cycle and apoptosis are less extensive, its demonstrated role as a potent microtubule assembly inhibitor strongly points to these cellular outcomes. nih.govmdpi.com
Comparative Analysis of Mechanisms with Related Antimitotic Agents
The mechanism of this compound can be better understood when compared with other natural compounds that affect microtubule dynamics.
| Compound | Target/Mechanism | IC₅₀ (Microtubule Assembly) | Key Structural Feature for Activity |
| This compound | Inhibits microtubule assembly by binding to β-tubulin. | ~5.7 μM researchgate.net | Free carboxylic acid researchgate.netmdpi.com |
| MK8383 | Potent inhibitor of microtubule assembly. | ~8.0 μM researchgate.netmdpi.com | Free carboxylic acid mdpi.com |
| Solanapyrones | No significant anti-microtubule activity; act as phytotoxins or Diels-Alderase inhibitors. | Inactive at 100 μM researchgate.net | Not applicable |
| Tanzawaic acids | No significant anti-microtubule activity; inhibit superoxide (B77818) anion production or bacterial conjugation. | Inactive at 100 μM researchgate.net | Not applicable |
| Ustiloxins | Inhibit microtubule assembly by binding to tubulin. | Micromolar concentrations | 13-membered cyclic core with ether linkage |
| Phomopsins | Inhibit tubulin polymerization, binding at or near the vinca alkaloid site. | < 1 μM | Macrocyclic hexapeptide structure researchgate.net |
MK8383 : This compound is the (16Z)-isomer of this compound and exhibits a similarly potent anti-microtubule activity, with an IC₅₀ of 8.0 μM. researchgate.netmdpi.com This indicates that the specific geometry at the Δ16,17 position does not critically affect its inhibitory function. mdpi.com Like this compound, its activity is dependent on the free carboxylic acid group. mdpi.com
Solanapyrones : In direct comparative studies, solanapyrones were found to be inactive against microtubule assembly at concentrations up to 100 μM. researchgate.net Their biological activities are attributed to different mechanisms, such as phytotoxicity. researchgate.net
Tanzawaic acids : Similar to solanapyrones, tanzawaic acids did not show anti-microtubule activity in comparative assays. researchgate.net Their reported mechanisms involve the inhibition of superoxide anion production or interference with bacterial conjugation, which are unrelated to tubulin interaction. researchgate.net
Ustiloxins : These are cyclic peptide mycotoxins that, like this compound, inhibit microtubule assembly by binding to tubulin. researchgate.net This shared mechanism makes them functionally analogous as antimitotic agents. researchgate.net
Phomopsins : These macrocyclic peptides are potent inhibitors of mitosis that function by binding to tubulin and preventing its polymerization. researchgate.net Their mechanism is very similar to that of ustiloxins. researchgate.net Phomopsin A, a prominent member of this family, binds with high affinity to tubulin, leading to cell cycle arrest. researchgate.net Its binding site is thought to overlap with that of vinca alkaloids, providing a well-studied comparison for the potential binding region of this compound.
Structure Activity Relationship Sar Studies of Phomopsidin
Identification of Pharmacophoric Elements in Phomopsidin
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying these pharmacophoric elements in this compound is the first step toward understanding its mechanism of action and designing more potent derivatives.
Importance of Specific Structural Moieties for Biological Activity
Research has highlighted the critical role of certain parts of the this compound molecule for its bioactivity.
Free Carboxylic Acid Moiety: The presence of a free carboxylic acid group is essential for the antimicrotubule activity of this compound. mdpi.comresearchgate.net Studies on the this compound methyl ester derivative, where the carboxylic acid is converted to a methyl ester, showed a lack of activity. mdpi.com This suggests that the acidic proton and the ability of the carboxylate group to form hydrogen bonds or ionic interactions are critical for binding to its biological target, likely tubulin. mdpi.comresearchgate.net The carboxylic acid group is a common feature in many drugs and can significantly influence a molecule's solubility, stability, and interaction with biological receptors. researchgate.netnih.govrsc.org
Geometry at Δ16,17: The geometry of the double bond at the Δ16,17 position appears to be less critical for the antimicrotubule activity of this compound. mdpi.comresearchgate.net The (16Z)-isomer of this compound, known as MK8383, also demonstrates potent antimicrotubule activity with an IC50 of 8 μM, which is comparable to that of this compound (IC50 of ~6 μM). mdpi.comresearchgate.net This indicates that both the (E) and (Z) configurations at this position are tolerated, suggesting that this part of the molecule may not be as rigidly constrained within the binding pocket of its target.
Cis-decalin Structure: Further screening of compounds structurally similar to this compound suggests that the cis-decalin core may be a key element for their antimicrotubule activity. mdpi.comresearchgate.net This rigid ring system likely provides the correct orientation for the other crucial functional groups to interact with the target protein.
Rational Design and Synthesis of this compound Analogs for SAR Probing
The rational design and synthesis of analogs are central to SAR studies. By systematically modifying the this compound structure, researchers can probe the importance of different regions of the molecule. The synthesis of this compound and its analogs is a complex undertaking, often involving multi-step sequences. researchgate.net
For instance, the synthesis of a photostable analog of MK8383, a (16Z)-isomer of this compound, involved saturating the C13-14 double bond, which was identified as being responsible for its photosensitivity. researchgate.net This modification resulted in a new compound, NH006, which retained potent antifungal activity while exhibiting improved photostability. researchgate.net
The total synthesis of (+)-phomopsidin has been achieved through strategies like the diastereoselective transannular Diels-Alder (TADA) reaction. researchgate.net Such synthetic routes provide access to not only the natural product but also to designed analogs with modifications at specific positions, which are essential for detailed SAR studies. The development of synthetic methods that allow for the stereoselective construction of the core ring system and the introduction of various side chains is critical for exploring the chemical space around the this compound scaffold. researchgate.net
Computational Approaches in this compound SAR Analysis
Computational methods are increasingly used to complement experimental SAR studies by providing insights into the molecular interactions that govern biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.netnih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. frontiersin.org
For a series of this compound analogs, a QSAR model could be developed to correlate descriptors such as molecular weight, lipophilicity (logP), and electronic properties with their measured antimicrotubule activity. Such a model could then be used to predict the activity of virtual analogs, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. nih.govu-strasbg.fr The reliability of QSAR models depends on the quality and diversity of the input data and rigorous validation procedures. u-strasbg.fr
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound or its analogs) when bound to a target protein, such as tubulin. japsonline.comnih.gov This technique can help to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time and to analyze the dynamic behavior of the system. mdpi.comfrontiersin.org MD simulations provide a more realistic representation of the biological environment and can reveal important information about the flexibility of both the ligand and the protein upon binding. nih.gov For this compound, these simulations could confirm the importance of the carboxylic acid moiety in anchoring the molecule in the binding site and could also explain why the geometry at Δ16,17 is not critical for activity. mdpi.comresearchgate.net
Fragment-Based Approaches to SAR
Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target protein. nih.govfrontiersin.orgopenaccessjournals.com These fragments can then be grown, linked, or merged to create more potent lead compounds. nih.gov
In the context of this compound, a fragment-based approach could involve breaking down the molecule into its key structural components, such as the decalin ring system, the carboxylic acid-containing side chain, and other substituents. These fragments could then be screened for their binding to tubulin using sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography. openaccessjournals.com The information gained from how these fragments bind can guide the design of novel compounds that combine the optimal features of different fragments, potentially leading to the discovery of new pharmacophores with improved properties. sygnaturediscovery.com
Correlation of Structural Modifications with Biological Potency and Selectivity
The biological activity of this compound, particularly its potent anti-microtubule effects, is intrinsically linked to its unique chemical architecture. Structure-activity relationship (SAR) studies have been instrumental in elucidating the specific molecular features that govern its potency and selectivity. These investigations have primarily focused on modifications of the side chains and the core decalin ring system, revealing critical insights into the pharmacophore of this natural product.
Key research findings indicate that the free carboxylic acid moiety on the pentadienoic acid side chain is indispensable for this compound's biological function. When this carboxylic acid is converted to its methyl ester derivative, a significant loss of activity is observed. The methyl ester derivative of this compound was found to be inactive against microtubule assembly at concentrations up to 100 μM, whereas this compound itself exhibits an IC₅₀ value of 5.7 μM. researchgate.net This stark difference underscores the essential role of the terminal carboxyl group in the interaction with its biological target, likely through forming key hydrogen bonds or ionic interactions within the binding site on tubulin.
Furthermore, the stereochemistry of the side chains has been explored to understand its impact on potency. A notable comparison is between this compound and its (16Z)-isomer, known as MK8383. These two compounds differ only in the geometry of the double bond in the pentadienoic acid side chain. Both compounds display potent anti-microtubule activity, with this compound having an IC₅₀ of 5.7 μM and MK8383 an IC₅₀ of 8.0 μM. researchgate.net The comparable potencies suggest that the geometric configuration at the Δ16,17 position is not a critical determinant for its anti-microtubule action.
The core structure of this compound, specifically the cis-fused decalin ring, is also considered a crucial element for its bioactivity. researchgate.net This rigid, bicyclic system likely serves as a scaffold, properly orienting the side chains for optimal interaction with the tubulin protein.
In addition to the side chain modifications, other derivatives have been studied. For instance, a new natural analog, 10-hydroxythis compound, has been isolated. This compound demonstrated inhibitory activity against certain pathogens, accompanied by mild cytotoxic effects. researchgate.net Another area of investigation has been the photosensitivity of this compound and MK8383, which has been attributed to the C13-14 double bond. A synthetic derivative, NH006, in which this double bond is saturated, was found to have good photostability while retaining potent antifungal activity. researchgate.net
The following table summarizes the anti-microtubule activity of this compound and its key derivatives, illustrating the critical structure-activity relationships.
| Compound Name | Modification | Anti-Microtubule Activity (IC₅₀) |
| This compound | - | 5.7 μM |
| MK8383 | (16Z)-isomer | 8.0 μM |
| This compound methyl ester | Esterification of the carboxylic acid | Inactive at 100 μM |
Advanced Characterization Techniques for Phomopsidin
Spectroscopic Methods for Structure Elucidation and Absolute Configuration
Spectroscopic techniques form the cornerstone of the structural analysis of Phomopsidin, providing detailed insights into its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete carbon skeleton and proton environment of this compound. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the types and numbers of protons and carbons present in the molecule.
To assemble the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, ¹H-¹H COSY data reveals adjacent protons, allowing for the tracing of proton networks within the molecule's aliphatic chains and rings. mountainscholar.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for connecting different molecular fragments. It shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu Analysis of HMBC spectra for this compound was used to piece together its macrocyclic core and side chains by linking proton signals to distant quaternary carbons and carbonyl groups. mountainscholar.orgresearchgate.net
¹³C-Labeled Precursor Studies: To understand the biosynthetic origins of the carbon atoms in this compound, feeding studies using ¹³C-labeled precursors like acetate (B1210297) and methionine are conducted. researchgate.net Subsequent NMR analysis, including sensitive experiments like ¹³C-¹³C COSY on the enriched compound, allows for the direct observation of carbon-carbon bonds. nih.gov This method confirmed that the this compound backbone is constructed from nine acetate units and three methyl groups derived from L-methionine. researchgate.net
The collective data from these NMR experiments are used to construct a complete picture of the molecule's planar structure.
Table 1: Representative 2D NMR Data for this compound Structure Elucidation This table is illustrative of the types of correlations used and does not represent an exhaustive experimental dataset.
| Proton (¹H) | Correlated Protons (COSY) | Correlated Carbons (HMBC) |
|---|---|---|
| H-6 | H-7 | C-7, C-8 |
| H-11 | H-12 | C-10, C-12, C-13 |
| H₂-14 | H-15 | C-13, C-15, C-16 |
X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule in its solid state. mdpi.comthieme-connect.de This technique provides unambiguous proof of atomic connectivity (planar structure) and the relative spatial arrangement of all atoms and stereocenters (relative configuration). caltech.edu
For this compound and its derivatives, obtaining a single crystal of sufficient quality is a critical prerequisite. mdpi.com A successful single-crystal X-ray diffraction analysis of a this compound derivative confirmed its planar structure and established the relative configuration of its multiple stereocenters. researchgate.net This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule as it exists in the crystal lattice. mdpi.com While immensely powerful, the primary challenge often lies in the difficulty of growing a suitable crystal from a complex, flexible molecule like this compound. mdpi.com
While X-ray crystallography can determine the relative configuration, chiroptical methods are often employed to assign the absolute configuration of a chiral molecule. These techniques measure the differential interaction of the molecule with left and right circularly polarized light. psu.edu
For this compound, the Exciton (B1674681) Chirality Method , a technique based on Circular Dichroism (CD) spectroscopy, was pivotal. researchgate.netresearchgate.net This method is applicable when a molecule contains two or more chromophores (light-absorbing groups) positioned in a chiral manner. psu.edunih.gov The electronic interaction (exciton coupling) between these chromophores results in a characteristic split CD signal, known as a couplet. The sign of this couplet (positive or negative) is directly related to the helicity of the interacting chromophores, allowing for a non-empirical determination of the absolute stereochemistry. psu.edu Through the application of the exciton chirality method, the absolute configuration of this compound was unequivocally determined to be 6S, 7S, 8S, 11S, 12R, and 15R. researchgate.netresearchgate.net
X-ray Crystallography for Planar and Relative Configuration Determination
Mass Spectrometry-Based Characterization (e.g., High-Resolution MS, MS/MS)
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and formula of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. scirp.orgspectroscopyonline.com This precision allows for the calculation of a unique elemental composition, thereby providing the exact molecular formula for this compound and distinguishing it from other compounds with the same nominal mass. researchgate.net
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, ions of this compound are selected and fragmented inside the mass spectrometer. drug-dev.comlcms.cz The resulting fragmentation pattern is characteristic of the molecule's structure. Analyzing these fragments provides valuable clues about the connectivity of the molecule and the nature of its functional groups, serving to confirm the structural features deduced from NMR spectroscopy. drug-dev.com
Chromatographic and Hyphenated Techniques for Isolation and Analysis (e.g., HPLC-MS)
Chromatography is essential for the separation of this compound from the complex mixture of metabolites produced by the Phomopsis fungus.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the primary technique used to isolate and purify this compound from crude fungal extracts. researchgate.net By utilizing columns with a solid stationary phase and a liquid mobile phase, HPLC separates compounds based on their physicochemical properties, enabling the collection of pure this compound for further analysis. chromatographyonline.com
HPLC-Mass Spectrometry (HPLC-MS): The hyphenation of HPLC with mass spectrometry is a powerful analytical approach. nih.gov HPLC-MS allows for the separation of components in a mixture followed by their immediate detection and identification by the mass spectrometer. cabidigitallibrary.orgjfda-online.com This technique is highly sensitive and specific, making it ideal for detecting the presence of this compound in cultures and for quantitative analysis. jfda-online.com
Advanced Microscopic and Imaging Techniques (e.g., SEM)
While microscopic techniques cannot resolve the structure of an individual molecule like this compound, they are valuable for studying its biological source.
Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography. stinstruments.com This technique has been applied to study the fungus Phomopsis sp., which produces this compound. researchgate.netdntb.gov.ua SEM imaging can reveal the detailed morphology of the fungal mycelia and spores. nih.gov It has been used to observe structural damage to the fungal hyphae, such as collapse and abnormal growth, after treatment with antifungal compounds, providing insight into the cellular effects of such agents. researchgate.net
Table 2: Summary of Analytical Techniques for this compound Characterization
| Technique | Application for this compound | Reference |
|---|---|---|
| NMR Spectroscopy | Determines the carbon-hydrogen framework and atomic connectivity. | mountainscholar.orgresearchgate.net |
| X-ray Crystallography | Confirms the planar structure and relative stereochemistry. | researchgate.net |
| Chiroptical Methods (CD) | Determines the absolute configuration (e.g., 6S, 7S, 8S, 11S, 12R, 15R). | researchgate.netresearchgate.net |
| High-Resolution MS | Provides the exact molecular formula from accurate mass measurement. | researchgate.netscirp.org |
| Tandem MS (MS/MS) | Corroborates the molecular structure through fragmentation analysis. | drug-dev.comlcms.cz |
| HPLC | Isolates and purifies the compound from fungal extracts. | researchgate.net |
| HPLC-MS | Enables sensitive detection and quantification in complex mixtures. | cabidigitallibrary.org |
| SEM | Images the morphology of the producing fungus, Phomopsis sp. | researchgate.netdntb.gov.ua |
Omics Technologies for Metabolomic Profiling of this compound Production
The comprehensive analysis of fungal secondary metabolites like this compound has been significantly advanced by the application of "omics" technologies. researchgate.net These high-throughput analytical approaches, including metabolomics, transcriptomics, and proteomics, provide a holistic view of the molecular processes governing the biosynthesis of natural products. humanspecificresearch.orgnih.gov By integrating data from these different molecular levels, researchers can move beyond simple detection to a deeper understanding of the biosynthetic pathways, their regulation, and the factors influencing production yields. nih.govmdpi.com
Metabolomics, which aims to comprehensively analyze all small molecules (metabolites) within a biological system, serves as a cornerstone for this type of investigation. mdpi.com Liquid chromatography-mass spectrometry (LC-MS) is a dominant platform for fungal metabolomics due to its high sensitivity, broad coverage of metabolites, and suitability for analyzing complex extracts without derivatization. nih.govthermofisher.com This technique can be applied in two primary modes: untargeted and targeted analysis. nih.gov Untargeted metabolomics provides a global "fingerprint" of all detectable metabolites in a sample, which is invaluable for comparing the metabolic profiles of different fungal strains or cultures grown under varied conditions. mdpi.commdpi.com This comparative approach can reveal novel compounds or identify conditions that enhance this compound production. Targeted analysis, conversely, focuses on the precise quantification of known metabolites, including this compound and its precursors. mdpi.com
While metabolomics reveals the chemical output, transcriptomics and proteomics provide crucial insights into the underlying genetic and enzymatic machinery. nih.gov Transcriptomics analyzes the complete set of RNA transcripts, indicating which genes are actively being expressed. researchgate.net By comparing the transcriptomes of high versus low this compound-producing cultures, scientists can identify the specific genes that encode the enzymes of the this compound biosynthetic pathway. rsc.org Proteomics complements this by studying the entire set of proteins, offering a more direct measure of the functional molecules (enzymes) present in the fungus at a given time. nih.govnih.gov
The integration of these omics platforms is a powerful strategy for pathway elucidation. mdpi.com For instance, a classic metabolic labeling study, a foundational technique in metabolomics, successfully determined the building blocks of this compound. researchgate.netresearchgate.net The research revealed that the carbon backbone of this compound is assembled from nine acetate units, with the addition of three methyl groups derived from L-methionine. researchgate.netresearchgate.net More advanced metabolomics-guided strategies have been used to analyze the chemical changes when different fungal species are grown together. In a co-culture of two different Phomopsis strains, a metabolomics approach using UPLC-MS and molecular networking successfully targeted the isolation of newly induced compounds that were not produced in monocultures. mdpi.com Similarly, when Hymenoscyphus fraxineus and Hymenoscyphus rubiginosum were co-cultured, metabolomic analysis identified this compound as the major secondary metabolite of H. rubiginosum and led to the discovery of a new derivative, 10-hydroxythis compound. researchgate.net These findings demonstrate the power of omics to not only profile known metabolites but also to discover novel, related natural products.
The following tables summarize the application of these technologies and the key research findings.
Table 1: Overview of Omics Technologies in this compound Research This table outlines the primary omics technologies and their specific roles in understanding the production of this compound and related fungal metabolites.
| Omics Technology | Core Principle | Application in this compound Production Profiling |
| Metabolomics | Comprehensive analysis of all low molecular weight metabolites in a sample. mdpi.com | Provides a chemical "fingerprint" of the fungus. Used for untargeted discovery of new derivatives (e.g., 10-hydroxythis compound) and targeted quantification of this compound. mdpi.comresearchgate.net |
| Transcriptomics | Large-scale study of RNA transcripts to determine gene expression levels. humanspecificresearch.orgresearchgate.net | Identifies the genes within the biosynthetic gene cluster that are activated during this compound production, helping to elucidate the enzymatic steps. rsc.org |
| Proteomics | Large-scale study of the entire protein complement (proteome) of an organism. nih.gov | Detects the actual enzymes responsible for catalyzing the steps in the this compound biosynthetic pathway, confirming gene expression leads to functional protein. nih.gov |
| Multi-Omics Integration | Combines data from metabolomics, transcriptomics, and proteomics. mdpi.com | Correlates high expression of specific genes and enzymes with high yields of this compound, providing a complete system-level understanding of its biosynthesis. nih.gov |
Table 2: Detailed Research Findings from Metabolomic Profiling of Phomopsis and Related Fungi This table presents specific metabolites that have been identified through metabolomic and related analytical techniques, highlighting the detailed findings from various research efforts.
| Metabolite | Fungal Source | Analytical Method(s) | Key Research Finding |
| This compound | Phomopsis sp. (marine-derived) | 13C-labeled precursor feeding | Biosynthesis confirmed to originate from nine acetate units and three methyl groups from L-methionine. researchgate.netresearchgate.net |
| This compound | Hymenoscyphus rubiginosum (in co-culture) | HPLC, NMR, HR-MS | Identified as the major secondary metabolite produced by this fungus in a competitive environment. researchgate.net |
| 10-hydroxythis compound | Hymenoscyphus rubiginosum (in co-culture) | HPLC, NMR, HR-MS | A new metabolite discovered through metabolomic comparison of mono- and co-cultures. researchgate.net |
| Phomoxanthones L-N | Phomopsis asparagi & Phomopsis sp. (in co-culture) | UPLC-MS, PCA, Molecular Networking | Three new dimeric xanthones were identified by targeting metabolites induced specifically during co-cultivation. mdpi.com |
| Viridiol | Hymenoscyphus fraxineus (in co-culture) | HPLC, NMR, HR-MS | Identified as a major phytotoxin produced in response to co-culturing with a competing fungus. researchgate.net |
Ecological Roles and Inter Species Interactions of Phomopsidin
Phomopsidin as a Fungal Defense Mechanism
This compound functions as a potent defense compound for certain fungi, exhibiting significant antifungal properties against various plant pathogens. A primary example of this is its activity against Hymenoscyphus fraxineus, the invasive fungal pathogen responsible for the devastating ash dieback disease in Europe. pensoft.netfrontiersin.orgresearchgate.net
Research has demonstrated that the endophytic fungus Hypoxylon rubiginosum, which lives asymptomatically within the tissues of ash trees (Fraxinus species), produces this compound and its derivative, 10-hydroxythis compound. researchgate.net The production of these compounds is a specific response to the presence of the pathogen H. fraxineus. pensoft.net In dual-culture assays, where the endophyte and the pathogen are grown together, H. rubiginosum is induced to synthesize and secrete this compound, which then inhibits the growth of the ash dieback pathogen. pensoft.netresearchgate.net This antagonistic effect is a key defense strategy, positioning H. rubiginosum as a potential biocontrol agent to mitigate the effects of the disease. researchgate.netresearchgate.net
The mechanism behind this compound's antifungal activity is its function as a β-tubulin inhibitor. pensoft.netresearchgate.netresearchgate.net By targeting the eukaryotic cytoskeleton, it disrupts essential cellular processes in the pathogen, leading to growth inhibition. researchgate.netresearchgate.net The induced production of this compound highlights a sophisticated chemical defense system where the protective endophyte activates its chemical arsenal (B13267) specifically when a threat is detected. pensoft.netpensoft.net
Table 1: Antifungal Activity of this compound and its Producing Fungus
| Producing Organism | Target Pathogen | Observed Effect | Reference |
| Hypoxylon rubiginosum | Hymenoscyphus fraxineus | Inhibition of pathogen growth in dual culture. | pensoft.netresearchgate.net |
| Hypoxylon spp. | Hymenoscyphus fraxineus | Antagonistic effects due to this compound derivative production. | pensoft.net |
| Phomopsis sp. (marine-derived) | Microtubule assembly | Inhibitory activity (IC50 of 5.7µM). | researchgate.net |
| Phoma sp. | Botrytis cinerea | Antifungal activity. | rsc.org |
Chemical Ecological Studies of this compound in Host-Endophyte Relationships
The role of this compound extends beyond simple antagonism and is a key element in the complex chemical ecology of host-endophyte-pathogen interactions. Endophytes are microorganisms that reside within plant tissues without causing apparent harm, and their relationships with host plants can be mutualistic. mdpi.comnih.govnih.gov In the case of the ash tree, the endophyte Hypoxylon rubiginosum provides a protective benefit through its secondary metabolites.
Studies have shown that H. rubiginosum can colonize ash seedlings asymptomatically. researchgate.net When these colonized seedlings are challenged with the dieback pathogen H. fraxineus, the endophyte is triggered to produce this compound. researchgate.net This interaction demonstrates a three-way ecological relationship where the host plant provides a habitat for the endophyte, and the endophyte, in turn, defends the host against pathogens by producing toxic compounds. researchgate.netmdpi.com The production of this compound is therefore not constitutive but rather an inducible defense, a classic example of chemical mediation in a symbiotic relationship. pensoft.net
Environmental Contexts of this compound Production
The production of this compound is not limited to a single ecological niche; rather, fungi capable of synthesizing this compound are found in diverse environments, including marine, terrestrial, and as endophytes of medicinal plants.
Marine Niches : this compound was first discovered and isolated from a marine-derived fungus identified as a Phomopsis species. pensoft.netresearchgate.net Marine fungi are known to produce a wide array of unique and biologically active secondary metabolites, likely as an adaptation to the competitive and harsh conditions of their environment. researchgate.netfrontiersin.org
Terrestrial Niches : Following its initial discovery from a marine source, this compound has also been identified from terrestrial strains of fungi. pensoft.net Specifically, it is produced by fungi belonging to the genus Diaporthe (the sexual stage of Phomopsis) and Hypoxylon. pensoft.netresearchgate.net These fungi are widespread, often living as saprobes on dead wood or as endophytes in terrestrial plants. pensoft.netresearchgate.net For instance, Hypoxylon rubiginosum is frequently found on the dead wood of ash trees. researchgate.net
Medicinal Plant Niches : Endophytic fungi residing within medicinal plants have also been found to produce this compound. A study on secondary metabolites from the genus Phomopsis identified the production of this compound and 9-hydroxythis compound from a fungus, Phomopsis sp. CAFT69. nih.gov Endophytes in medicinal plants are a rich source of bioactive compounds, sometimes even producing the same or similar compounds as their host plant. nih.govnih.gov
Table 2: Environmental Sources of this compound-Producing Fungi
| Environment | Fungal Genus/Species | Host/Substrate | Reference |
| Marine | Phomopsis sp. | Marine organism | pensoft.netresearchgate.net |
| Terrestrial | Hypoxylon rubiginosum | Fraxinus (Ash) trees | pensoft.netresearchgate.net |
| Terrestrial | Diaporthe/Phomopsis spp. | Terrestrial plants | pensoft.netnih.gov |
| Medicinal Plant (Endophyte) | Phomopsis sp. CAFT69 | Not specified | nih.gov |
Q & A
Q. How can researchers design robust studies to confirm or refute hypotheses about this compound’s off-target effects?
- Answer : Implement a triangulation approach :
- 1. In silico docking (e.g., AutoDock Vina) to predict off-target binding.
- 2. In vitro kinase profiling panels (e.g., Eurofins DiscoverX).
- 3. In vivo phenotypic screening in zebrafish models.
Discrepancies between assays warrant further investigation into assay-specific artifacts (e.g., solvent interference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
